3-Ethylisoxazole-5-carboxylic acid
Overview
Description
3-Ethylisoxazole-5-carboxylic acid is an organic compound with the molecular formula C6H7NO3 It belongs to the class of isoxazole carboxylic acids, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring, followed by carboxylation. The reaction conditions often include:
Reagents: Ethyl acetoacetate, hydroxylamine hydrochloride, base (e.g., sodium hydroxide)
Solvents: Ethanol or water
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete cyclization and carboxylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters are carefully controlled to maintain product purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of isoxazole-5-carboxylic acid derivatives.
Reduction: Formation of 3-ethylisoxazole-5-methanol.
Substitution: Formation of halogenated or alkylated isoxazole derivatives.
Scientific Research Applications
3-Ethylisoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethylisoxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylisoxazole-5-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 3-Carboxy-5-methylisoxazole
Uniqueness
3-Ethylisoxazole-5-carboxylic acid is unique due to the presence of an ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterparts, the ethyl group may enhance lipophilicity and alter the compound’s pharmacokinetic properties.
Biological Activity
3-Ethylisoxazole-5-carboxylic acid (C6H7NO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
This compound is characterized by its unique isoxazole structure, which contributes to its biological activity. The molecular formula is C6H7NO3, with a molecular weight of 143.13 g/mol. It is classified under carboxylic acids and isoxazoles, which are known for various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of isoxazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicate that certain derivatives exhibit significant antiproliferative activity.
Case Study: Anticancer Activity Evaluation
A study focusing on indole-isoxazole hybrids demonstrated that several derivatives showed potent anticancer activities against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines. The cytotoxicity was assessed using the sulforhodamine B (SRB) assay, revealing IC50 values ranging from 0.7 to 35.2 µM for different compounds, with some derivatives showing selective activity against cancer cells compared to normal cells .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
5a | 0.7 | Huh7 |
5r | 1.5 | HepG2 |
5t | 4.7 | Huh7 |
These findings suggest that modifications to the isoxazole structure can enhance anticancer properties, making it a promising scaffold for drug development.
Enzyme Inhibition
Isoxazole derivatives have also been investigated for their role as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy. Research indicates that certain isoxazole compounds exhibit inhibitory activity against various HDAC isoforms, with significant selectivity noted in some studies.
HDAC Inhibition Study
A particular compound with an isoxazole skeleton demonstrated IC50 values significantly lower at HDAC-6 compared to other isoforms (HDAC-1, -2, -3, and -10), indicating its potential as an anticancer agent by modulating epigenetic factors .
Antioxidant Properties
In addition to anticancer activity, some studies have reported antioxidant properties associated with isoxazole derivatives. These compounds were tested using models such as C. elegans and human fibroblasts, showing promising results in reducing oxidative stress markers.
Summary of Findings
The biological activities of this compound and its derivatives can be summarized as follows:
- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Effective HDAC inhibitors showing potential in cancer treatment.
- Antioxidant Properties : Demonstrated ability to reduce oxidative stress in biological models.
Properties
IUPAC Name |
3-ethyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIWWYTGXQXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424448 | |
Record name | 3-ethylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14633-21-7 | |
Record name | 3-ethylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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